Cefmétazole sodique

Vue d'ensemble

Description

Le céfmétazole sodique est un antibiotique céphamycine semi-synthétique à large spectre d'activité contre les micro-organismes gram-positifs et gram-négatifs . Il est couramment utilisé pour traiter diverses infections bactériennes et a démontré une grande efficacité avec un minimum d'effets secondaires graves . Le céfmétazole sodique est particulièrement efficace contre les Proteus indole-positifs, les Serratia, les bacilles anaérobies gram-négatifs et certaines souches d'Escherichia coli, de Klebsiella et de Proteus mirabilis .

Applications De Recherche Scientifique

Cefmetazole sodium has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Cefmetazole sodium, a cephamycin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics like Cefmetazole .

Mode of Action

Cefmetazole exerts its bactericidal activity by inhibiting cell wall synthesis via its affinity for PBPs . By binding to these proteins, it disrupts the third and last stage of bacterial cell wall synthesis . This disruption leads to the weakening of the bacterial cell wall, eventually causing bacterial cell lysis .

Biochemical Pathways

The primary biochemical pathway affected by Cefmetazole is the synthesis of the bacterial cell wall. The drug’s interaction with PBPs inhibits the cross-linking of the peptidoglycan layer, which is a critical component of the bacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death .

Pharmacokinetics

The pharmacokinetics of Cefmetazole allow for parenteral administration (intravenous or intramuscular) 2-3 times daily for the treatment of infection . This suggests that the drug has good bioavailability.

Result of Action

The primary result of Cefmetazole’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, the drug causes the cells to become structurally weak, leading to cell lysis and death . This makes Cefmetazole effective against a broad spectrum of gram-positive, gram-negative, and anaerobic bacteria .

Action Environment

The efficacy and stability of Cefmetazole can be influenced by various environmental factors. For instance, the presence of beta-lactamase-producing organisms can affect the drug’s effectiveness. Cefmetazole has been found to be active against these organisms, which are resistant to first-generation cephalosporins or penicillins

Analyse Biochimique

Biochemical Properties

Cefmetazole sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in bacterial cell walls . This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis. Cefmetazole sodium interacts with several PBPs, including penicillin-binding protein 2a in Staphylococcus aureus and penicillin-binding proteins 1A and 1B in Escherichia coli .

Cellular Effects

Cefmetazole sodium affects various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . This disruption also affects cell signaling pathways and gene expression related to cell wall synthesis and repair. In mammalian cells, cefmetazole sodium can cause hypoprothrombinemia by inhibiting the enzyme vitamin K epoxide reductase, which is involved in the synthesis of clotting factors . Additionally, it can inhibit aldehyde dehydrogenase, leading to a disulfiram-like reaction with ethanol .

Molecular Mechanism

The molecular mechanism of cefmetazole sodium involves its binding to PBPs, which are enzymes involved in the final stages of bacterial cell wall synthesis . By binding to these proteins, cefmetazole sodium inhibits their activity, preventing the cross-linking of peptidoglycan chains and leading to cell wall weakening and lysis . This bactericidal activity is crucial for its effectiveness against a wide range of bacterial pathogens.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cefmetazole sodium can change over time. The stability of cefmetazole sodium is an important factor, as it can degrade over time, reducing its efficacy . Long-term studies have shown that cefmetazole sodium remains effective in vitro and in vivo, but its activity can diminish with prolonged exposure to environmental factors such as light and temperature . Additionally, long-term use can lead to the development of resistance in bacterial populations .

Dosage Effects in Animal Models

The effects of cefmetazole sodium vary with different dosages in animal models. Studies have shown that higher doses of cefmetazole sodium can lead to increased efficacy against bacterial infections, but they can also cause toxic or adverse effects . For example, in dogs, a dosage of 40 mg/kg body weight was found to be effective against extended-spectrum β-lactamase-producing Enterobacteriaceae, but higher doses could lead to adverse effects such as gastrointestinal disturbances and changes in liver enzyme levels .

Metabolic Pathways

Cefmetazole sodium is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydrolysis and oxidation . The metabolites are then excreted through the kidneys. The interaction of cefmetazole sodium with enzymes such as cytochrome P450 can affect its metabolism and clearance from the body . Additionally, cefmetazole sodium can influence metabolic flux and metabolite levels by inhibiting bacterial enzymes involved in cell wall synthesis .

Transport and Distribution

Cefmetazole sodium is transported and distributed within cells and tissues through various mechanisms. It is absorbed rapidly following intramuscular injection, with bioavailability approaching 100% . Once in the bloodstream, cefmetazole sodium is distributed to various tissues, including the liver, kidneys, and lungs . It can also cross the blood-brain barrier to some extent, making it effective against central nervous system infections . The distribution of cefmetazole sodium is influenced by its binding to plasma proteins and its interaction with transporters such as P-glycoprotein .

Subcellular Localization

The subcellular localization of cefmetazole sodium is primarily within the bacterial cell wall, where it exerts its bactericidal effects . It targets PBPs located on the inner membrane of the bacterial cell wall, preventing the cross-linking of peptidoglycan chains . This localization is crucial for its effectiveness in inhibiting cell wall synthesis and causing bacterial cell lysis. Additionally, cefmetazole sodium can be localized in the cytoplasm of mammalian cells, where it can inhibit enzymes such as vitamin K epoxide reductase and aldehyde dehydrogenase .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du céfmétazole sodique implique plusieurs étapes clés :

Silanisation et halogénation : Le matériau de départ, le sel de triéthylamine d'acide 7β-dichloroacétamido-3-(1-méthyl-1H-tétrazole-5-mercaptométhyl)-3-céphem-4-carboxylique, subit une silanisation et une halogénation.

Méthoxylation et silanisation secondaire : Cet intermédiaire est ensuite soumis à une méthoxylation et à une silanisation secondaire.

Extension de chaîne et formation d'acide : Les dernières étapes impliquent l'extension de chaîne et la formation de l'acide et du sel pour produire le céfmétazole sodique.

Méthodes de production industrielle

La production industrielle du céfmétazole sodique implique généralement une synthèse à grande échelle utilisant les étapes susmentionnées, suivie de procédés de purification pour s'assurer que le composé répond aux normes pharmaceutiques . Le composé est conservé dans des récipients étanches et étiqueté de manière appropriée pour être utilisé dans la préparation de formes posologiques injectables .

Analyse Des Réactions Chimiques

Types de réactions

Le céfmétazole sodique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le céfmétazole sodique.

Substitution : Les réactions de substitution, en particulier impliquant les groupes tétrazole et méthoxy, sont courantes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers solvants tels que le méthanol, l'éthanol et l'isopropanol . Les conditions de ces réactions varient, mais impliquent souvent des températures et des niveaux de pH contrôlés pour assurer les transformations souhaitées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut conduire à la formation d'amines secondaires ou d'alcools .

Applications de la recherche scientifique

Le céfmétazole sodique a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

L'activité bactéricide du céfmétazole sodique résulte de son inhibition de la synthèse de la paroi cellulaire bactérienne. Ceci est réalisé grâce à son affinité pour les protéines de liaison à la pénicilline (PBP), qui sont essentielles à la biosynthèse du peptidoglycane . En se liant à ces protéines, le céfmétazole sodique perturbe la formation de la paroi cellulaire bactérienne, entraînant la lyse et la mort cellulaire .

Comparaison Avec Des Composés Similaires

Le céfmétazole sodique est souvent comparé à d'autres antibiotiques céphamycine, tels que la céfoxitine et la céfotetan . Bien que les trois composés partagent un mécanisme d'action similaire, le céfmétazole sodique est unique par sa plus grande activité contre certains bacilles gram-négatifs et son efficacité contre les organismes producteurs de bêta-lactamases . D'autres composés similaires comprennent les céphalosporines de première génération comme la céfazoline et les céphalosporines de deuxième génération comme la céfuroxime .

Propriétés

Numéro CAS |

56796-39-5 |

|---|---|

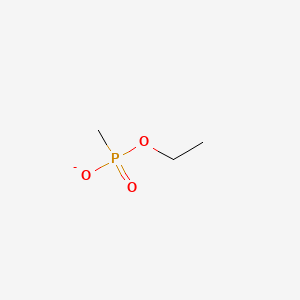

Formule moléculaire |

C15H17N7NaO5S3 |

Poids moléculaire |

494.5 g/mol |

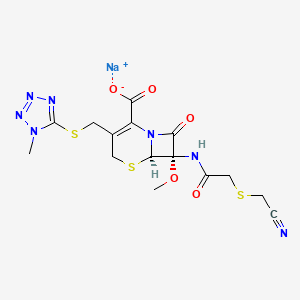

Nom IUPAC |

sodium;(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C15H17N7O5S3.Na/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25;/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25);/t13-,15+;/m1./s1 |

Clé InChI |

QTNLVCQCRNPXAJ-PBCQUBLHSA-N |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)[O-].[Na+] |

SMILES isomérique |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O.[Na] |

SMILES canonique |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O.[Na] |

| 56796-39-5 | |

Pictogrammes |

Irritant; Health Hazard |

Numéros CAS associés |

56796-20-4 (Parent) |

Synonymes |

Cefmetazole Cefmetazole Monosodium Salt Cefmetazole Sodium Cefmetazon CS 1170 CS-1170 CS1170 Monosodium Salt, Cefmetazole Salt, Cefmetazole Monosodium Sodium, Cefmetazole U 72791A U-72791A U72791A Zefazone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Methoxycarbonyl)octyl 3-O-[2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranoside](/img/structure/B1262222.png)